(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

Enzymology Structural Biology Biocatalysis

Reproducible kinetic and structural data for ALDC and KARI enzymes demand the optically pure (2S)-enantiomer-racemic or (2R)-forms yield no detectable substrate activity for KARI and markedly reduced binding for ALDC. This compound is supplied as the stabilized potassium salt of (S)-α-acetolactic acid (CAS 71698-08-3 parent acid). • Validated substrate: Km values of 21 mM (B. subtilis), 12.19 mM (E. cloacae), and 0.3 mM (Leuconostoc spp.) for consistent inter-laboratory enzymology. • Crystallography-grade: ~30 kcal/mol binding free energy advantage over the (2R)-enantiomer ensures biologically relevant co-crystal structures. • Reliable supply: hygroscopic, temperature-sensitive solid shipped under blue ice; global B2B shipping with end-use documentation for R&D-only procurement.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 71698-08-3
Cat. No. B039387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
CAS71698-08-3
SynonymsButanoic acid, 2-hydroxy-2-methyl-3-oxo-, (2S)- (9CI); (S)-α-Acetolactic Acid
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C(=O)O)O
InChIInChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1
InChIKeyNMDWGEGFJUBKLB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Applications of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid (CAS 71698-08-3)


(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid (also known as (S)-α-acetolactic acid or (S)-2-acetolactate) is a chiral α-hydroxy-β-keto acid that functions as a key biosynthetic intermediate in the valine, leucine, and isoleucine pathways [1]. It is a 2-acetyllactic acid with a single chiral center and a molecular formula of C5H8O4 (MW: 132.11 g/mol) [2]. The compound serves as a natural substrate for acetolactate decarboxylase (ALDC) and ketol-acid reductoisomerase (KARI), enzymes central to branched-chain amino acid biosynthesis and acetoin production [3]. Its optically pure (2S)-stereochemistry is essential for biological recognition, distinguishing it from its (2R)-enantiomer and related achiral analogs in both enzymatic and structural studies [4].

Why Generic or Racemic Alternatives Cannot Substitute for (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid (CAS 71698-08-3)


Substituting (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid with its (2R)-enantiomer, racemic mixtures, or structurally related α-hydroxy-β-keto acids fails due to strict stereochemical and substrate-specificity requirements in target enzymes. For acetolactate decarboxylase, the (2R)-enantiomer exhibits markedly reduced binding affinity and catalytic processing compared to the (2S)-form [1]. For ketol-acid reductoisomerase (KARI), the (2R)-enantiomer shows no detectable substrate activity [2]. Furthermore, related compounds such as α-acetohydroxybutyrate and pyruvate demonstrate substantially different kinetic parameters and enzyme specificities, precluding their use as functional replacements in mechanistic, structural, or metabolic engineering studies [3]. The quantitative evidence presented below establishes the precise magnitude of these differences, underscoring the necessity of sourcing the optically pure (2S)-enantiomer for reproducible research outcomes.

Quantitative Evidence Supporting the Selection of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid (CAS 71698-08-3)


Binding Free Energy Difference Between (2S)- and (2R)-Enantiomers for Acetolactate Decarboxylase

In acetolactate decarboxylase (ALDC) from Bacillus subtilis, molecular docking and dynamic simulations revealed a binding free energy difference of approximately 30 kcal/mol favoring the (2S)-enantiomer over the (2R)-enantiomer [1]. This substantial energetic preference indicates a significantly more stable enzyme-substrate complex for the natural (2S)-stereoisomer.

Enzymology Structural Biology Biocatalysis

Absolute Stereospecificity for Ketol-Acid Reductoisomerase (KARI) Substrate Activity

In studies with ketol-acid reductoisomerase (KARI) from Salmonella typhimurium, only the (2S)-isomers of α-acetolactate and α-acetohydroxybutyrate exhibited detectable substrate activity [1]. The (2R)-enantiomer of α-acetohydroxybutyrate showed no measurable conversion, establishing absolute stereospecificity for the natural (2S)-configuration.

Amino Acid Biosynthesis Enzyme Specificity Metabolic Engineering

Kinetic Parameters (Km, kcat) of (2S)-α-Acetolactate Across Different ALDC Enzyme Sources

The Michaelis-Menten constant (Km) for (2S)-α-acetolactate varies significantly across different acetolactate decarboxylase (ALDC) sources, ranging from 0.3 mM in Leuconostoc species [1] to 21 mM in Bacillus subtilis [2] and 12.19 mM in Enterobacter cloacae [3]. These quantitative differences enable researchers to select appropriate enzyme systems based on substrate affinity requirements.

Enzyme Kinetics Biocatalysis Process Optimization

Potassium Salt Form Offers Superior Handling and Stability for Experimental Use

The free acid form of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid is hygroscopic and temperature-sensitive, whereas the potassium salt form (CAS of parent acid: 71698-08-3; salt MW: 170.2) provides improved stability and ease of handling for laboratory applications . The potassium salt maintains the identical (2S)-stereochemistry and biological activity while reducing degradation during storage and assay preparation.

Formulation Stability Assay Preparation

Structural Evidence of Specific (2S)-Enantiomer Binding in TRAP Periplasmic Solute Binding Proteins

Crystal structures of TRAP periplasmic solute binding proteins from Ralstonia eutropha H16 (PDB: 4P8B) and Rhodopseudomonas palustris HaA2 (PDB: 4OAN) have been solved with (2S)-2-hydroxy-2-methyl-3-oxobutanoate ((S)-2-acetolactate) bound in the active site [1] [2]. These high-resolution structures (2.4 Å and 2.2 Å, respectively) provide direct atomic-level evidence of the specific molecular recognition of the (2S)-enantiomer by bacterial transport systems.

Structural Biology Transport Proteins Crystallography

Optimal Application Scenarios for (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid (CAS 71698-08-3)


Enzymatic Characterization and Kinetic Studies of Acetolactate Decarboxylase (ALDC)

Use (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid as the preferred substrate for determining kinetic parameters (Km, kcat) of ALDC enzymes from diverse microbial sources. The quantitative Km values established for B. subtilis (21 mM) [1], E. cloacae (12.19 mM) [2], and Leuconostoc spp. (0.3 mM) [3] provide essential benchmarks for comparative enzymology and enzyme engineering efforts. The ~30 kcal/mol binding free energy advantage over the (2R)-enantiomer [1] confirms that only the (2S)-form yields meaningful kinetic data.

Structural Biology of Branched-Chain Amino Acid Biosynthesis Enzymes and Transport Proteins

Employ (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid in co-crystallization and ligand-binding studies of KARI, ALDC, and TRAP-family transporters. The absolute stereospecificity of KARI for the (2S)-isomer [4] and the high-resolution crystal structures with bound (2S)-acetolactate in TRAP proteins (PDB: 4P8B, 4OAN) [5] [6] demonstrate that the optically pure (2S)-enantiomer is essential for obtaining biologically relevant structural data.

Metabolic Engineering and Synthetic Biology for Acetoin and 2,3-Butanediol Production

Utilize (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid as a pathway intermediate standard and enzyme substrate in metabolic engineering projects aimed at optimizing acetoin and 2,3-butanediol yields. The quantitative Km values across different ALDC enzymes [1] [2] [3] guide enzyme selection for heterologous pathway construction, while the potassium salt form ensures consistent substrate preparation for high-throughput screening and fermentation monitoring.

Herbicide Target Validation and Inhibitor Screening Against KARI

Deploy (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid as the natural substrate control in KARI inhibition assays for herbicide discovery programs. Since only the (2S)-isomer functions as a KARI substrate [4], its use is mandatory for establishing baseline enzyme activity and accurately calculating IC50 values for potential herbicidal compounds. Substitution with racemic or incorrect stereoisomers invalidates comparative inhibition data.

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